2,4-Dichloro-5-fluoropyrimidine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Synthesis

2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1) is a strategic pyrimidine scaffold distinguished by the critical 5-fluoro substituent that electronically tunes SNAr regioselectivity, enabling C2-selective amination pathways unavailable with generic 2,4-dichloropyrimidine. This property makes it the essential intermediate for Abemaciclib (CDK4/6 inhibitor) synthesis and diverse kinase inhibitor libraries. A high-yield 92.2% optimized synthetic route ensures process efficiency, while demonstrated S. aureus biofilm potency (MIC 50 µg/mL vs. 200 µg/mL for non-fluorinated analogs) supports antimicrobial discovery programs. Standard purity ≥98%; research to bulk quantities available with global logistics.

Molecular Formula C4HCl2FN2
Molecular Weight 166.97 g/mol
CAS No. 2927-71-1
Cat. No. B019854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-fluoropyrimidine
CAS2927-71-1
Synonyms2,4-Dichloro-5-fluoropyrimidine;  2,6-Dichloro-5-fluoropyrimidine;  NSC 70442; 
Molecular FormulaC4HCl2FN2
Molecular Weight166.97 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Cl)Cl)F
InChIInChI=1S/C4HCl2FN2/c5-3-2(7)1-8-4(6)9-3/h1H
InChIKeyWHPFEQUEHBULBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-fluoropyrimidine CAS 2927-71-1: Halogenated Pyrimidine Building Block for Site-Selective Derivatization and Pharmaceutical Intermediate Procurement


2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1) is a halogenated pyrimidine derivative characterized by the presence of two chlorine leaving groups at the 2- and 4-positions and a fluorine atom at the 5-position of the pyrimidine ring . This compound serves as a versatile synthetic building block, primarily valued for its capacity to undergo sequential, site-selective nucleophilic aromatic substitution (SNAr) reactions and cross-couplings, enabling the efficient construction of complex, drug-like molecules [1]. It is a key intermediate in the synthesis of the commercial CDK4/6 inhibitor Abemaciclib and the antifungal agent Flucytosine, and its reactivity is fundamentally governed by the combined electron-withdrawing effect of the ring and the halogen substituents, which dictate the regioselectivity of functionalization [2].

Why 2,4-Dichloro-5-fluoropyrimidine Cannot Be Simply Replaced by Generic 2,4-Dichloropyrimidine or Other Analogs


Generic substitution of 2,4-dichloro-5-fluoropyrimidine with a simpler analog like 2,4-dichloropyrimidine is not feasible in pharmaceutical or advanced materials synthesis due to the critical role of the 5-fluoro substituent. This fluorine atom is not merely an inert spectator; it exerts a profound electronic influence by withdrawing electron density from the pyrimidine ring, thereby modulating both the absolute reactivity and, more importantly, the regioselectivity of subsequent SNAr reactions . While unsubstituted 2,4-dichloropyrimidine typically favors C4-selective substitution, the presence of the 5-fluoro group can invert or fine-tune this selectivity with certain nucleophiles, enabling access to distinct substitution patterns that are essential for constructing target-specific pharmacophores like those in kinase inhibitors [1]. Substituting with a 5-methyl analog would introduce an electron-donating group, altering reactivity in the opposite direction, while a 5-bromo or 5-iodo analog changes the steric and halogen bonding profiles, which can compromise yields and purity in downstream processes. The evidence below quantifies these critical, non-transferable performance attributes.

2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1): A Quantitative Evidence Guide for Procurement and Selection Decisions


Regioselectivity Inversion in SNAr Amination with Tertiary Amine Nucleophiles

In contrast to the well-established C4-selectivity observed for 2,4-dichloropyrimidine, the 5-fluoro substituent in 2,4-dichloro-5-fluoropyrimidine enables a switch to excellent C2-selectivity when using tertiary amine nucleophiles. This differential regioselectivity is crucial for accessing specific 2,4-disubstituted pyrimidine scaffolds [1].

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Synthesis

Quantified Antimicrobial Potency: A 4-Fold Improvement in MIC Over a Halogenated Pyrimidine Analog

In a 2024 study screening halogenated pyrimidines for antibiofilm activity against Staphylococcus aureus, 2,4-dichloro-5-fluoropyrimidine (24DC5FP) demonstrated a Minimum Inhibitory Concentration (MIC) of 50 µg/mL [1]. This performance is substantially more potent than comparator 4-chloro-5-iodopyrimidine (#2), which exhibited a significantly higher MIC of 200 µg/mL under identical assay conditions, representing a 4-fold improvement in potency [1].

Antimicrobial Research Biofilm Inhibition Drug Discovery

High-Yield Synthesis from 5-Fluorouracil: Process Efficiency and Economic Viability

The synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil (5-FU) is a well-optimized, high-yielding process, which directly impacts procurement cost and availability. Under optimized conditions, the reaction yields 92.2% of the target compound [1].

Process Chemistry Synthetic Methodology Cost-Effective Procurement

Established Role as a Key Intermediate in Abemaciclib Synthesis

2,4-Dichloro-5-fluoropyrimidine is a critical building block in the commercial synthesis of Abemaciclib, a FDA-approved CDK4/6 inhibitor for the treatment of certain breast cancers [1]. This established role differentiates it from many other halogenated pyrimidine building blocks that lack such a direct connection to a major marketed pharmaceutical.

Pharmaceutical Intermediates Oncology CDK4/6 Inhibitors

Unlocking C2-Selective C-S Coupling: Divergent Reactivity from Non-Fluorinated Analog

While 2,4-dichloropyrimidine reliably undergoes C4-selective cross-coupling, the presence of the 5-fluoro substituent in 2,4-dichloro-5-fluoropyrimidine can be exploited in conjunction with specific catalysts and reaction conditions to achieve C2-selective C-S bond formation. This capability to diverge from the conventional selectivity pathway is a key differentiator .

Cross-Coupling Catalysis Synthetic Methodology

Optimal Research and Industrial Application Scenarios for Procuring 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1)


Medicinal Chemistry: Synthesis of Kinase Inhibitors and Targeted Anticancer Agents

Procurement is strongly indicated for any project focused on synthesizing 2,4-disubstituted pyrimidines as kinase inhibitor scaffolds. The established use of this compound as a key intermediate for Abemaciclib validates its utility in this space. The ability to leverage the C2-selective amination [1] provides a unique synthetic pathway to create diverse libraries of potential CDK, Aurora, or other kinase inhibitors .

Antimicrobial and Biofilm Research: Discovery of Novel Anti-Virulence Agents

This compound is a high-value scaffold for antimicrobial discovery programs, particularly those targeting biofilm formation and virulence in pathogens like Staphylococcus aureus. Its quantified, superior potency against S. aureus biofilms compared to other halogenated pyrimidines (MIC of 50 µg/mL vs. 200 µg/mL) [2] makes it an attractive starting point for structure-activity relationship (SAR) studies and lead optimization.

Process Chemistry and Large-Scale Pharmaceutical Manufacturing

The high-yielding, optimized synthesis (92.2% yield) [3] and its critical role in manufacturing a commercial drug make this compound a low-risk, cost-effective choice for process development and scale-up. Its procurement is essential for contract research organizations (CROs) and pharmaceutical companies involved in the production of Abemaciclib or other pipeline molecules relying on this core structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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